molecular formula C7H10N2O B14081972 (R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

Cat. No.: B14081972
M. Wt: 138.17 g/mol
InChI Key: YDQITEGWUNGNCY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. Imidazopyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol can be achieved through various synthetic routes. Common methods include:

Industrial Production Methods

Industrial production of ®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol typically involves large-scale condensation reactions due to their efficiency and high yield. The use of microwave irradiation in these reactions can further enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazopyridine N-oxides, while reduction reactions may produce reduced imidazopyridine derivatives .

Mechanism of Action

The mechanism of action of ®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets and pathways. For example, in the treatment of tuberculosis, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with its cell wall synthesis . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is unique due to its specific stereochemistry and the presence of the hydroxyl group at the 8-position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(8R)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol

InChI

InChI=1S/C7H10N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h3,5-6,10H,1-2,4H2/t6-/m1/s1

InChI Key

YDQITEGWUNGNCY-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@H](C2=NC=CN2C1)O

Canonical SMILES

C1CC(C2=NC=CN2C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.